Z-Ala-Tyr-OH
Overview
Description
Z-Ala-Tyr-OH is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bitter-Taste Dipeptide for Food Industry : A study developed a green technology for synthesizing the bitter-taste dipeptide Ala-Phe, potentially substituting caffeine in food. Z-Ala-Phe-OMe, synthesized from Z-Ala-OH and HCl·Phe-OMe, underwent various catalyzed steps involving enzymes, metal catalysts, and magnetic nanoparticles (Ungaro et al., 2015).
Study of Proline Cis-Trans Isomerization in Oligopeptides : Research on oligopeptides, including H‐Ala‐Pro‐OH, investigated the cis‐trans interconversion rates of X‐Pro bonds. This study contributes to understanding protein folding kinetics (Grathwohl & Wüthrich, 1981).
Inactivation of Calpain and Cathepsin L : Z-Tyr-Ala-CH2F was synthesized and evaluated for its ability to inactivate calcium-activated proteinases and cathepsin L. This research has implications for understanding enzyme functions and inhibitor design (Angliker, Anagli, & Shaw, 1992).
Self-Assembly of Modified Aromatic Amino Acids : Studies on the self-assembly of carbobenzoxytyrosine (Z-Tyr-OH) and similar compounds reveal their potential for designing novel materials with various applications (Gour et al., 2021).
Development of Peptide-Based Hydrogels for Drug Delivery : Research on Cbz-protected dehydrodipeptides, including Cbz-L-Tyr-Z-ΔPhe-OH, highlights their utility in creating hydrogels for drug delivery applications, demonstrating effective drug release profiles (Veloso et al., 2021).
Synthesis of Peptides in Organic Solvents Catalyzed by Pepsin : Research demonstrated the catalysis of peptide bond formation between Z-Ala-Ala-Phe-OH and H-Leu-Ala-Ala-OCH3 in organic solvents using porcine pepsin, contributing to peptide synthesis methods (Anisimova et al., 1994).
Photophysics of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives : A study explored the photophysical properties of various derivatives, including Ala-Tic(OH), to understand the nature of tyrosine fluorescence. Such research aids in the development of fluorescence-based applications (Wiczk et al., 1996).
Future Directions
The future directions for “Z-Ala-Tyr-OH” could involve further exploration of its potential uses. For instance, the efficient enzymatic cascade of Ala-Tyr synthesis developed in the study could be a promising biomanufacturing platform for biochemical production . Additionally, the use of unnatural amino acids and peptidomimetics could enhance the selectivity of protease-cleavable peptide linkers .
Mechanism of Action
Target of Action
Z-Ala-Tyr-OH, also known as Ala-Tyr, primarily targets the L-amino acid ligase from Bacillus subtilis (Bs) and Bacillus pumilus, which are crucial for its synthesis . It also acts as an inhibitor for cathepsin L , a protease involved in protein catabolism .
Mode of Action
Ala-Tyr interacts with its targets through an enzymatic cascade. The L-amino acid ligase from Bacillus subtilis (Bs) is coupled with the polyphosphate kinase (PPK) from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr . As a cathepsin L inhibitor, this compound exerts sub-micromolar antiviral activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E .
Biochemical Pathways
The synthesis of Ala-Tyr involves a multi-enzyme coupling reaction system, which has become a promising biomanufacturing platform for biochemical production . The L-amino acid ligases (Lals), which could condense two amino acids to their corresponding dipeptide, were discovered . The L-amino acid ligase from Bacillus subtilis (Bs) was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr .
Pharmacokinetics
It’s known that the compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .
Result of Action
The result of the action of this compound is the production of the dipeptide Ala-Tyr. In the optimization system, 40.1 mM Ala-Tyr was produced within 3 hours due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor . The molar yield was 0.89 mol/mol based on the substrates added, while the productivity of Ala-Tyr achieved 13.4 mM/h .
Action Environment
The action environment of this compound is crucial for its synthesis and function. The synthesis of Ala-Tyr was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) under optimized conditions (boric acid-borax (0.2 mol/L), 30°C, pH 9.5) . The environmental factors such as temperature, pH, and the presence of certain ions can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Z-Ala-Tyr-OH plays a significant role in biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a corresponding dipeptide . The L-amino acid ligase from Bacillus subtilis and Bacillus pumilus have been applied for this compound synthesis .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown into its constituent amino acids. This process is facilitated by enzymes in the body, leading to the release of tyrosine .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine. After entering the body, it can be rapidly broken down to release tyrosine , which is then used in various metabolic processes.
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGUDNBCHNMDV-GUYCJALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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